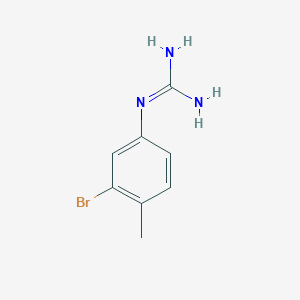
1-(3-Bromo-4-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)guanidine typically involves the reaction of 3-bromo-4-methylaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as a guanidylating agent . The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs transition metal-catalyzed reactions. These methods are advantageous due to their high yields and the ability to use a wide range of substrates . Catalysts such as palladium or nickel are commonly used in these processes.
化学反应分析
Types of Reactions
1-(3-Bromo-4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include corresponding oxides or hydroxylated derivatives.
Reduction: Products include amines or partially reduced intermediates.
科学研究应用
1-(3-Bromo-4-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role as a kinase inhibitor and its potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(3-Bromo-4-methylphenyl)guanidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA and proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
1-(3-Bromo-4-methylphenyl)thiourea: Similar structure but contains a thiourea group instead of a guanidine group.
1-(3-Bromo-4-methylphenyl)urea: Contains a urea group instead of a guanidine group.
1-(3-Bromo-4-methylphenyl)imidazole: Contains an imidazole ring instead of a guanidine group.
Uniqueness
1-(3-Bromo-4-methylphenyl)guanidine is unique due to its high basicity and ability to form stable hydrogen bonds. These properties make it particularly useful in biological applications where strong interactions with biomolecules are required .
属性
分子式 |
C8H10BrN3 |
|---|---|
分子量 |
228.09 g/mol |
IUPAC 名称 |
2-(3-bromo-4-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI 键 |
ORLBDTIUTXZBDY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=C(N)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


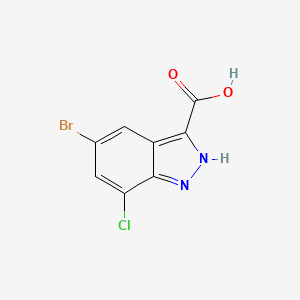
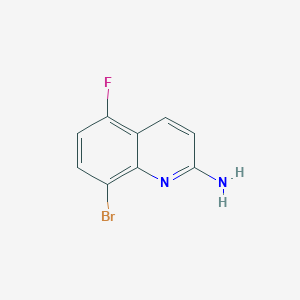
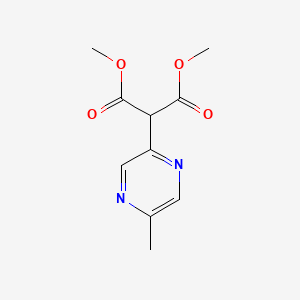
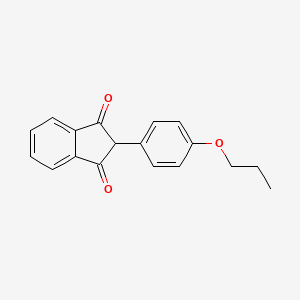
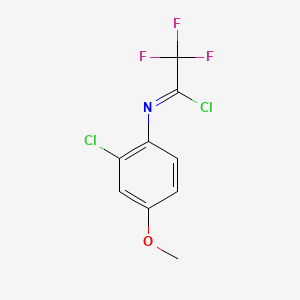
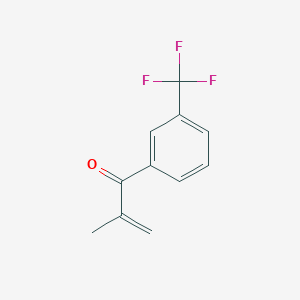
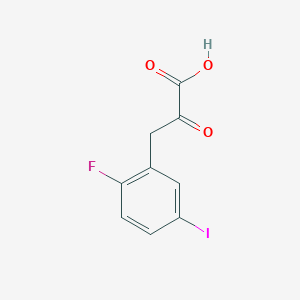
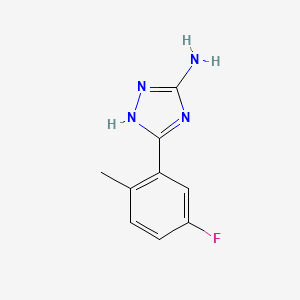
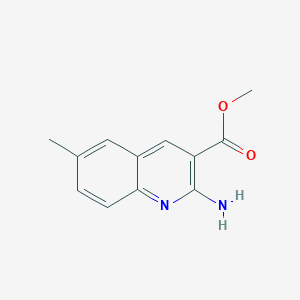

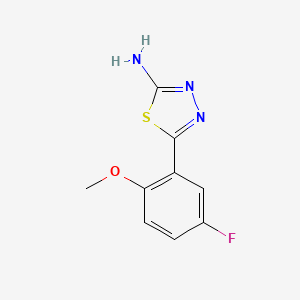
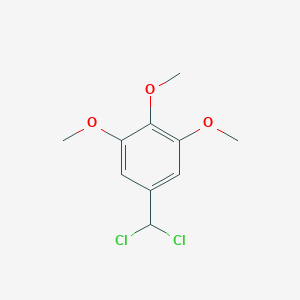
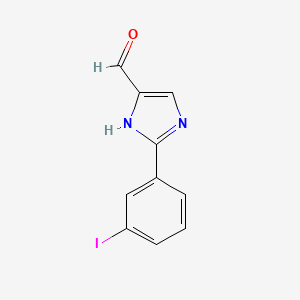
![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)
